

Pharmacological Profile of Delavinone: A Technical Guide

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Compound of Interest

Compound Name: Delbonine

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Abstract

Delavinone, a natural alkaloid isolated from *Fritillaria cirrhosa*, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the pharmacological profile of Delavinone, with a particular focus on its mechanism of action, pharmacokinetics, and its potential as a therapeutic agent. Delavinone has been shown to induce ferroptosis in colorectal cancer (CRC) cells through a novel mechanism involving the inhibition of Protein Kinase C delta (PKC δ)-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2). This guide consolidates available quantitative data, details key experimental protocols, and presents visual representations of the underlying signaling pathways and experimental workflows to support further research and development.

Introduction

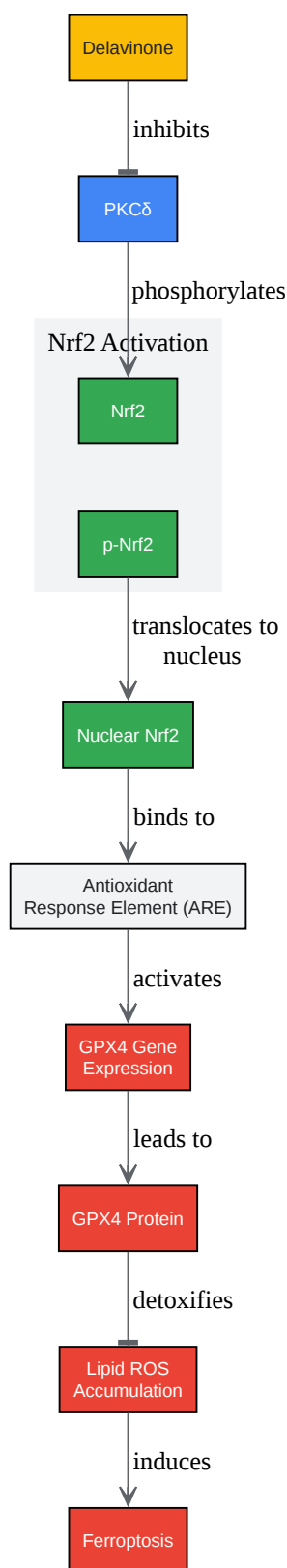
Fritillaria cirrhosa, a plant used in traditional medicine, is a rich source of various alkaloids with diverse pharmacological activities, including anti-inflammatory, antitussive, and expectorant effects.[1][2][3][4][5] Delavinone is one such alkaloid that has recently been identified as a potent anti-cancer agent.[6] This document serves as a technical resource for researchers, providing an in-depth look at the pharmacological properties of Delavinone.

Mechanism of Action: Induction of Ferroptosis in Colorectal Cancer

Delavinone exerts its primary anti-cancer effect by inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.^[6] The key molecular mechanism involves the modulation of the PKC δ /Nrf2/GPX4 signaling axis.^[6]

Signaling Pathway:

Delavinone inhibits the kinase activity of PKC δ . This inhibition prevents the phosphorylation of Nrf2, a key transcription factor in the antioxidant response.^{[2][6]} Unphosphorylated Nrf2 is unable to translocate to the nucleus, leading to a decrease in the expression of its downstream target genes, including Glutathione Peroxidase 4 (GPX4).^{[2][6]} GPX4 is a crucial enzyme that detoxifies lipid peroxides.^[6] The downregulation of GPX4 results in an accumulation of lipid reactive oxygen species (ROS), leading to oxidative stress and ultimately, ferroptotic cell death in colorectal cancer cells.^[6]



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Figure 1: Delavinone-induced ferroptosis signaling pathway.

Pharmacokinetics

A pharmacokinetic study of Delavinone was conducted in mice, with the compound administered both intravenously (IV) and orally (intragastrically). The concentration of Delavinone in the blood was quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Table 1: Pharmacokinetic Parameters of Delavinone in Mice

Parameter	Intravenous (1.0 mg/kg)	Oral (2.5 mg/kg)	Oral (10.0 mg/kg)
AUC(0-t) (ng/mLh)	245.2 ± 106.1	60.8 ± 12.4	241.4 ± 52.5
AUC(0-∞) (ng/mLh)	269.4 ± 115.3	74.5 ± 15.2	258.1 ± 55.7
MRT(0-t) (h)	1.4 ± 0.1	2.5 ± 0.2	1.4 ± 0.2
MRT(0-∞) (h)	9.2 ± 6.3	4.8 ± 1.0	1.9 ± 0.4
t _{1/2z} (h)	9.5 ± 5.2	4.1 ± 0.9	2.7 ± 0.8
C _{max} (ng/mL)	183.7 ± 33.5	21.3 ± 6.5	196.9 ± 83.3
Bioavailability (%)	-	11.3	13.5
Data presented as mean ± standard deviation.			

The study revealed that Delavinone has an absolute bioavailability of approximately 12.4%.

Quantitative Data

While specific IC₅₀ values for Delavinone's inhibition of colorectal cancer cell proliferation have not been explicitly reported in the reviewed literature, one study noted that Delavinone "significantly inhibited CRC cell proliferation."^[6] Further quantitative analysis is required to establish precise potency metrics such as IC₅₀, K_i, and EC₅₀ values.

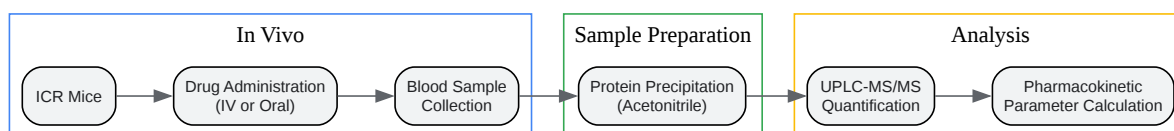
Experimental Protocols

Pharmacokinetic Analysis in Mice

Objective: To determine the pharmacokinetic profile of Delavinone following intravenous and oral administration in mice.

Methodology:

- Animal Model: ICR mice.
- Drug Administration:
 - Intravenous (IV): 1.0 mg/kg Delavinone.
 - Oral (Intragastric): 2.5 mg/kg and 10.0 mg/kg Delavinone.
- Sample Collection: Blood samples (20 μ L) were collected at specified time points.
- Sample Preparation: Blood samples were treated with acetonitrile to precipitate proteins.
- Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) was used for the quantitative determination of Delavinone in blood samples.
 - Chromatographic Separation: ACQUITY UPLC BEH C18 column.
 - Mobile Phase: Acetonitrile and water (containing 0.1% formic acid).
 - Detection: Mass spectrometry in positive ion mode.
- Data Analysis: Pharmacokinetic parameters were calculated using a noncompartmental model.



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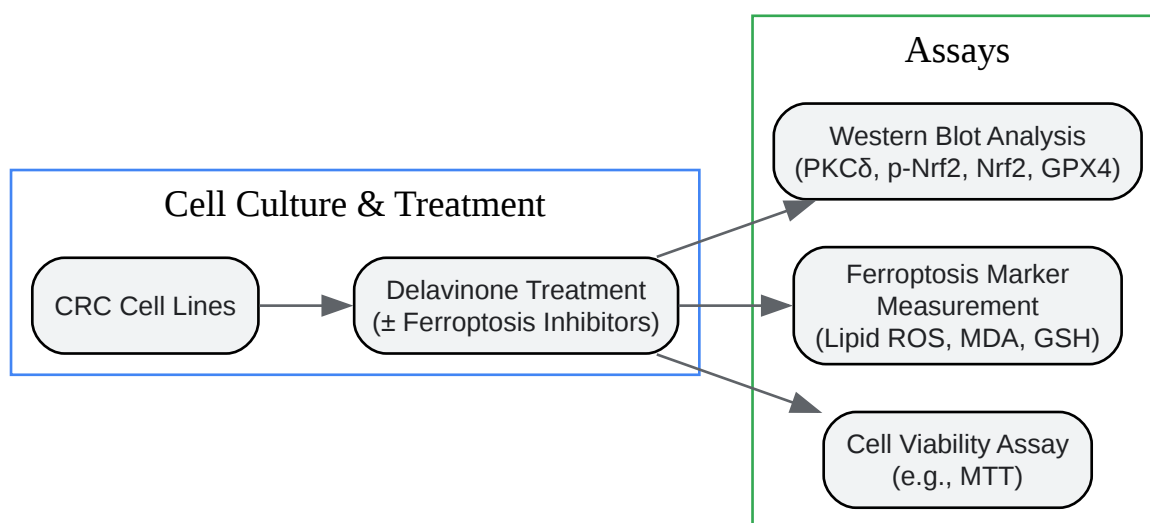
Figure 2: Experimental workflow for pharmacokinetic analysis.

In Vitro Ferroptosis Induction in Colorectal Cancer Cells

Objective: To investigate the ability of Delavinone to induce ferroptosis in CRC cells.

Methodology:

- **Cell Lines:** Human colorectal cancer cell lines.
- **Treatment:** Cells were treated with varying concentrations of Delavinone. Ferroptosis inhibitors such as Deferoxamine (DFO) and Ferrostatin-1 (Fer-1) were used as controls.
- **Cell Viability Assay:** Cell proliferation was assessed using methods like the MTT assay.
- **Measurement of Ferroptosis Markers:**
 - **Lipid ROS:** Cellular lipid reactive oxygen species levels were measured.
 - **Malondialdehyde (MDA):** MDA accumulation, an indicator of lipid peroxidation, was quantified.
 - **Glutathione (GSH):** Cellular GSH depletion was measured.
- **Western Blot Analysis:** Protein levels of key components of the PKC δ /Nrf2/GPX4 pathway were analyzed to elucidate the mechanism.
 - Antibodies against PKC δ , phospho-Nrf2, total Nrf2, and GPX4 were used.



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Figure 3: Experimental workflow for in vitro ferroptosis assay.

In Vivo Colorectal Carcinogenesis Model

Objective: To evaluate the in vivo anti-cancer efficacy of Delavinone in a mouse model of colorectal cancer.

Methodology:

- **Animal Model:** An azoxymethane (AOM)/dextran sodium sulfate (DSS)-induced colorectal carcinogenesis mouse model was used.^[6]
- **Induction of Carcinogenesis:** Mice were administered AOM followed by cycles of DSS in their drinking water to induce colitis-associated colon cancer.^{[7][8][9]}
- **Treatment:** Mice were treated with Delavinone.
- **Evaluation:** The effect of Delavinone on tumor development was assessed.

Safety and Toxicology

Currently, there is limited publicly available information on the comprehensive safety and toxicology profile of Delavinone. Studies on its effects on non-cancerous cells and broader in

vivo toxicity are necessary to establish a complete safety profile for potential clinical development.

Conclusion and Future Directions

Delavinone demonstrates significant promise as a novel anti-cancer agent, particularly for colorectal cancer, through its unique mechanism of inducing ferroptosis. The inhibition of the PKC δ /Nrf2/GPX4 signaling axis represents a compelling target for therapeutic intervention. Future research should focus on:

- Determining the precise IC₅₀ values of Delavinone in a panel of colorectal cancer cell lines.
- Conducting comprehensive in vivo efficacy and toxicology studies to establish a therapeutic window.
- Investigating the broader pharmacological effects of Delavinone beyond its anti-cancer properties.
- Exploring the potential of Delavinone in combination with other chemotherapeutic agents.

This technical guide provides a foundational understanding of the pharmacological profile of Delavinone, intended to facilitate and guide future research endeavors in the scientific and drug development community.

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